Cas no 1551-06-0 (2-Ethylpyrrole)

2-Ethylpyrrole is a heterocyclic organic compound with the molecular formula C₆H₉N, featuring a pyrrole ring substituted with an ethyl group at the 2-position. This compound is commonly utilized as a building block in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive pyrrole core enables participation in various electrophilic substitution and metal-catalyzed coupling reactions, making it valuable for constructing complex molecular frameworks. 2-Ethylpyrrole exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its handling in laboratory and industrial applications. Its structural versatility and functional group compatibility contribute to its utility in fine chemical synthesis.
2-Ethylpyrrole structure
2-Ethylpyrrole structure
商品名:2-Ethylpyrrole
CAS番号:1551-06-0
MF:C6H9N
メガワット:95.1424
MDL:MFCD00060477
CID:159036
PubChem ID:137075

2-Ethylpyrrole 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole, 2-ethyl-
    • 2-Ethylpyrrole
    • 2-ethyl-1H-Pyrrole
    • XRPDDDRNQJNHLQ-UHFFFAOYSA-N
    • Pyrrole,2-ethyl-
    • 2-Ethyl-1H-pyrrole #
    • 2-Ethylpyrrole, analytical standard
    • BCP04114
    • FCH931639
    • OR42007
    • RP00382
    • Y7642
    • E0713
    • A809608
    • 1H-Pyrrole,2-ethyl-
    • SB62093
    • 2-Ethylpyrrole, technical grade, 90%
    • W-205780
    • MFCD00060477
    • FT-0676420
    • D90555
    • 1551-06-0
    • DTXSID20165807
    • CS-0198957
    • AKOS006221861
    • EN300-106331
    • Q24765696
    • DTXCID6088298
    • DB-021052
    • MDL: MFCD00060477
    • インチ: 1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3
    • InChIKey: XRPDDDRNQJNHLQ-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 95.07350
  • どういたいしつりょう: 95.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 52.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 15.8

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.929 g/mL at 25 °C(lit.)
  • ゆうかいてん: 6.5°C (estimate)
  • ふってん: 164-165 °C/754 mmHg(lit.)
  • フラッシュポイント: 華氏温度:143.6°f
    摂氏度:62°c
  • 屈折率: n20/D 1.497(lit.)
  • ようかいど: 微溶性(4.8 g/l)(25ºC)、
  • PSA: 15.79000
  • LogP: 1.57710
  • ようかいせい: 未確定

2-Ethylpyrrole セキュリティ情報

2-Ethylpyrrole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Ethylpyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-106331-0.5g
2-ethyl-1H-pyrrole
1551-06-0 95%
0.5g
$27.0 2023-10-28
Enamine
EN300-106331-0.1g
2-ethyl-1H-pyrrole
1551-06-0 95%
0.1g
$19.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00600-250mg
2-Ethyl-1H-pyrrole
1551-06-0
250mg
¥1088.0 2021-09-04
Apollo Scientific
OR42007-5g
2-Ethyl-1H-pyrrole
1551-06-0 98%
5g
£104.00 2025-02-20
Fluorochem
002567-5g
2-Ethylpyrrole
1551-06-0 99%
5g
£175.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
357715-1G
2-Ethylpyrrole
1551-06-0 90%
1g
¥736.3 2023-12-07
Apollo Scientific
OR42007-1g
2-Ethyl-1H-pyrrole
1551-06-0 98%
1g
£55.00 2023-09-02
Enamine
EN300-106331-5.0g
2-ethyl-1H-pyrrole
1551-06-0 95%
5g
$154.0 2023-06-10
abcr
AB146075-25 g
2-Ethylpyrrole, 98%; .
1551-06-0 98%
25g
€1114.10 2023-06-23
eNovation Chemicals LLC
D963934-25g
2-ETHYLPYRROLE
1551-06-0 96.0%
25g
$235 2024-06-07

2-Ethylpyrrole 関連文献

2-Ethylpyrroleに関する追加情報

2-Ethylpyrrole: A Comprehensive Overview

2-Ethylpyrrole, also known by its CAS number CAS No. 1551-06-0, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its pyrrole ring with an ethyl substituent at the 2-position, exhibits unique electronic properties and reactivity, making it a valuable component in numerous applications. Recent advancements in synthetic methodologies and computational studies have further illuminated its potential in areas such as drug discovery, electronic materials, and catalysis.

The structure of 2-Ethylpyrrole consists of a five-membered aromatic ring containing one nitrogen atom and an ethyl group attached to the second carbon. This substitution pattern influences the compound's electronic distribution, enhancing its ability to participate in various chemical reactions. The nitrogen atom in the pyrrole ring contributes to the compound's aromaticity, while the ethyl group introduces steric effects that can be exploited in synthetic chemistry. Recent studies have demonstrated that these structural features make 2-Ethylpyrrole an ideal precursor for constructing complex heterocyclic frameworks, which are essential in modern drug design.

In terms of physical properties, 2-Ethylpyrrole is typically a yellowish liquid with a characteristic odor. Its boiling point and melting point are consistent with those of similar pyrrole derivatives, making it suitable for use in both solution-phase and solid-state reactions. The compound's solubility in common organic solvents facilitates its application in various synthetic protocols. Notably, recent research has highlighted the importance of understanding the solubility behavior of 2-Ethylpyrrole in different solvent systems to optimize reaction conditions for industrial-scale production.

The synthesis of 2-Ethylpyrrole can be achieved through several methods, including direct alkylation of pyrrole derivatives and catalytic coupling reactions. One of the most efficient routes involves the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions. These methods have been refined in recent years to improve yield and selectivity, making them more amenable to large-scale synthesis. Additionally, advancements in green chemistry have led to the development of environmentally friendly synthesis pathways for 2-Ethylpyrrole, reducing the environmental footprint of its production.

2-Ethylpyrrole finds extensive applications across multiple disciplines. In materials science, it serves as a building block for constructing conductive polymers and organic semiconductors due to its ability to form stable π-conjugated systems. Recent breakthroughs in this area have demonstrated that polymers derived from 2-Ethylpyrrole exhibit exceptional electrical properties, making them promising candidates for next-generation electronic devices. In pharmacology, derivatives of 2-Ethylpyrrole are being explored as potential drug candidates for treating various diseases, including cancer and neurodegenerative disorders.

The reactivity of 2-Ethylpyrrole is another area where recent research has made significant strides. Studies have shown that the compound can undergo various types of cycloaddition reactions, offering a versatile platform for constructing complex molecular architectures. Furthermore, its ability to act as a Lewis base has been leveraged in catalytic processes, where it enhances the activity and selectivity of metal catalysts. These findings underscore the importance of understanding the fundamental reactivity patterns of CAS No. 1551-06-0, paving the way for innovative applications.

In conclusion, 2-Ethylpyrrole (CAS No. 1551-06-0) stands as a testament to the versatility and significance of heterocyclic compounds in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in diverse fields ranging from materials science to pharmacology. As research continues to uncover new facets of this compound's potential, it is poised to play an increasingly important role in shaping future technological and medical innovations.

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